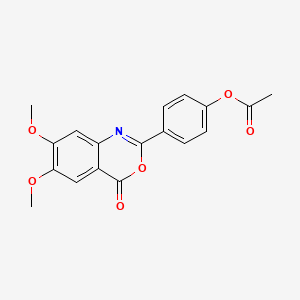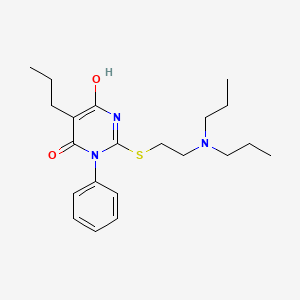
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry, agriculture, and materials science. The presence of both benzothiazole and nitrophenyl groups in its structure suggests that it may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of Sulfanyl Group: The benzothiazole derivative is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
Acetamide Formation: The intermediate is then reacted with 4-methoxy-2-nitroaniline in the presence of an acylating agent to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, while the nitrophenyl group may contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide: Lacks the methoxy and nitro groups, which may affect its biological activity.
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide: Lacks the nitro group, which may influence its reactivity and applications.
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide: The position of the nitro group is different, which may alter its chemical and biological properties.
Uniqueness
The presence of both methoxy and nitro groups in 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide makes it unique compared to similar compounds. These functional groups can significantly influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C16H13N3O4S2 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H13N3O4S2/c1-23-10-6-7-11(13(8-10)19(21)22)17-15(20)9-24-16-18-12-4-2-3-5-14(12)25-16/h2-8H,9H2,1H3,(H,17,20) |
InChI-Schlüssel |
NMBXYAWUOCSHGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2,6-diiodo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B11686508.png)
![2-(1-Naphthyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B11686513.png)
![2-(2-methylphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11686515.png)




![4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11686547.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11686554.png)

![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11686581.png)

